![molecular formula C11H13N3O2S B3330543 5-氨基-3,4-二甲基噻吩并[2,3-c]哒嗪-6-羧酸乙酯 CAS No. 717840-40-9](/img/structure/B3330543.png)

5-氨基-3,4-二甲基噻吩并[2,3-c]哒嗪-6-羧酸乙酯

描述

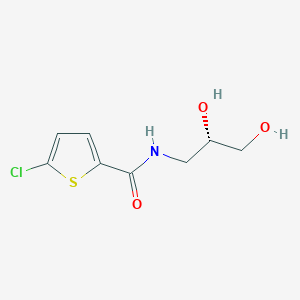

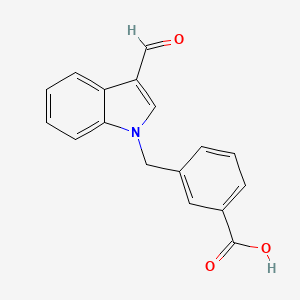

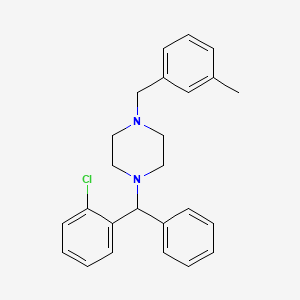

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a compound that has been used in the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest . It is a part of the pyridazine and its related compounds, which have received much attention due to their reactions, synthetic and effective biological importance .

Synthesis Analysis

The synthesis of Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate 1 with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate 2 . This intermediate is then reacted directly without purification .Molecular Structure Analysis

The molecular formula of Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is C18H18N4O2S .Chemical Reactions Analysis

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines and azepine derivatives .Physical And Chemical Properties Analysis

The compound appears as brown crystals . It has a melting point of 125–127 °C . The IR (KBr, cm −1) values are 3056 (CH arom), 1658 (C=O), 1519, 1437 (NO 2) .科学研究应用

化学合成和反应性

5-氨基-3,4-二甲基噻吩并[2,3-c]哒嗪-6-羧酸乙酯是化学研究中感兴趣的化合物,特别是在新型有机化合物的合成中。例如,5-氨基乙酰丙酸与乙醛的反应产生衍生物,突出了类似化合物在特定条件下的反应性,这可能导致在中性 pH 值下形成稳定的产物。这种类型的反应对于理解相关化合物的化学行为及其在合成具有特定功能的新分子中的潜在应用具有重要意义 (Suzuki 等,2015)。

药理学潜力

已探索与 5-氨基-3,4-二甲基噻吩并[2,3-c]哒嗪-6-羧酸乙酯在结构上相关的化合物,以了解其药理特性。例如,已评估吡唑衍生物的抗抑郁和抗惊厥活性,表明此类化合物在治疗应用中的潜力。研究发现,某些吡唑化合物表现出显着的抗抑郁活性,与咪普拉明等传统疗法相当甚至超过,并对戊四氮唑诱发的癫痫发作表现出显着的保护作用 (Abdel‐Aziz 等,2009)。

生物活性和应用

对噻吩和哒嗪衍生物的探索延伸到生物学研究中,揭示了可用于各种应用的不同活性。例如,已经合成某些嘧啶衍生物并显示出强心活性,表明它们在开发治疗心脏相关疾病中的潜力。这些化合物的构效关系提供了设计具有特定分子特征的更有效的强心剂的见解 (Dorigo 等,1996)。

作用机制

Target of Action

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a novel derivative of pyrimidothienopyridazine Similar compounds have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities . Therefore, it’s plausible that this compound may interact with a variety of targets depending on the context of its application.

Mode of Action

It’s synthesized through a versatile method involving the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This results in the formation of an ethoxymethyleneamino intermediate, which is then reacted further

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it’s likely that multiple pathways could be influenced. These could potentially include pathways related to microbial growth, cell division, and metabolic processes, among others.

Result of Action

Derivatives of pyrimidothienopyridazine have shown promising inhibitory activity against gram-positive bacteria and potent inhibition against fungi . Therefore, it’s plausible that this compound may exert similar effects.

未来方向

Given the promising antimicrobial activity of some of the target compounds bearing the sulfonamide group , future research could focus on further exploring the potential applications of Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate and its derivatives in the field of medicinal chemistry.

属性

IUPAC Name |

ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWLTAWIRLYKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide](/img/structure/B3330539.png)

![2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate](/img/structure/B3330550.png)